molecular formula C7H5BrClNO2 B2898166 Methyl 2-bromo-4-chloronicotinate CAS No. 1804384-19-7

Methyl 2-bromo-4-chloronicotinate

Cat. No.: B2898166
CAS No.: 1804384-19-7
M. Wt: 250.48
InChI Key: XVSQDHCCSZHVKB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chloronicotinate is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-chloronicotinate can be synthesized through several methods. One common approach involves the bromination and chlorination of methyl nicotinate. The process typically includes:

    Bromination: Methyl nicotinate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-chloronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.

    Reduction Products: Reduced forms, including alcohols or amines.

Scientific Research Applications

Methyl 2-bromo-4-chloronicotinate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-chloronicotinate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 2-bromo-4-fluoronicotinate
  • Methyl 2-chloro-4-bromonicotinate
  • Methyl 2-iodo-4-chloronicotinate

Comparison: Methyl 2-bromo-4-chloronicotinate is unique due to the specific positioning of bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the presence of bromine and chlorine may influence the compound’s lipophilicity, electronic properties, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-bromo-4-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSQDHCCSZHVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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